Triethylenetetraminedisulfatedihydrate
Description
Triethylenetetraminedisulfatedihydrate is a sulfated derivative of triethylenetetramine (TETA), a polyamine with four amine groups, modified by the addition of two sulfate groups and two water molecules in its crystalline structure. Sulfation typically enhances solubility in aqueous media, while the dihydrate form improves crystalline stability. Such derivatives are often employed in industrial applications, such as corrosion inhibition, polymer stabilization, or metal chelation, though specific uses for this compound require further validation .
Properties
Molecular Formula |
C6H26N4O10S2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;sulfuric acid;dihydrate |
InChI |
InChI=1S/C6H18N4.2H2O4S.2H2O/c7-1-3-9-5-6-10-4-2-8;2*1-5(2,3)4;;/h9-10H,1-8H2;2*(H2,1,2,3,4);2*1H2 |
InChI Key |
FZYPUWMRSXBMOB-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNCCN)N.O.O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethylenetetraminedisulfatedihydrate typically involves the reaction of triethylenetetramine with sulfuric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as filtration and recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Triethylenetetraminedisulfatedihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Triethylenetetraminedisulfatedihydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of triethylenetetraminedisulfatedihydrate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then be excreted from the body or used in various industrial processes. The molecular targets and pathways involved in its action include metal ion transporters and enzymes that facilitate the chelation and removal of metal ions .
Comparison with Similar Compounds
Triethylenetetramine (TETA)
- Molecular Formula : C₆H₁₈N₄
- Molecular Weight : 146.23 g/mol
- CAS Registry : 39421-77-7
- Key Features : A linear tetraamine with high chelation capacity for transition metals. Used in epoxy curing agents and pharmaceuticals. Unlike its sulfated derivative, TETA lacks sulfate groups, reducing its polarity and solubility in water .
Ethylenediaminetetraacetic Acid Tripotassium Salt Dihydrate (EDTA-3K·2H₂O)
- Molecular Formula : C₁₀H₁₃K₃N₂O₈·2H₂O
- Molecular Weight : ~442.47 g/mol (estimated)
- Key Features : A chelating agent with four carboxylate groups, modified by tripotassium ions and hydration. Widely used in biochemistry for metal ion sequestration. The dihydrate form enhances solubility compared to anhydrous EDTA salts .
Hypothetical Triethylenetetraminedisulfatedihydrate
- Inferred Formula : C₆H₁₈N₄·2H₂SO₄·2H₂O
- Estimated Molecular Weight : ~356.36 g/mol (TETA + 2SO₄²⁻ + 2H₂O)
- Key Features : Sulfation introduces anionic sulfate groups, likely increasing water solubility and altering metal-binding behavior compared to TETA. The dihydrate structure may stabilize the compound under ambient conditions.
Physicochemical Properties
| Property | Triethylenetetramine (TETA) | EDTA-3K·2H₂O | This compound (Inferred) |
|---|---|---|---|
| Solubility in Water | Moderate (~50 g/L) | High (>500 g/L) | Expected high due to sulfation |
| Chelation Capacity | Strong for Cu²⁺, Zn²⁺ | Broad-spectrum (Ca²⁺, Mg²⁺) | Likely selective for sulfophilic metals (e.g., Fe³⁺) |
| Thermal Stability | Stable up to 200°C | Dehydrates at ~100°C | Reduced stability due to hydrate loss at ~80–100°C |
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